molecular formula C17H18FN3OS B2945528 N-(sec-butyl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide CAS No. 897463-69-3

N-(sec-butyl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide

Cat. No. B2945528
CAS RN: 897463-69-3
M. Wt: 331.41
InChI Key: QEADLCYMFVVFID-UHFFFAOYSA-N
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Description

N-(sec-butyl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton’s tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway and its inhibition has been shown to be effective in the treatment of B-cell malignancies. TAK-659 has been extensively studied in preclinical models and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.

Scientific Research Applications

Structure-Activity Relationships and Metabolic Stability

Metabolic Stability Enhancement through Heterocyclic Analogs : Research on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors highlighted the exploration of 6,5-heterocyclic analogs, including imidazothiazole derivatives, to improve metabolic stability. This was achieved by modifying the benzothiazole ring to reduce metabolic deacetylation, demonstrating the compound's significance in the design of stable and effective therapeutic agents (Stec et al., 2011).

Anticancer Applications

Novel Imidazothiadiazole Analogs for Cancer Treatment : A study synthesized and screened N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds for cytotoxic activities against various cancer cell lines. This research underlines the compound's potential as a foundation for developing potent anticancer agents, showcasing significant cytotoxic results, especially against breast cancer (Abu-Melha, 2021).

Antimicrobial and Antibacterial Properties

Synthesis and Antimicrobial Activities : Further studies on imidazothiadiazole derivatives demonstrated their antimicrobial properties. Compounds synthesized from 6-(4-bromophenyl)imidazo[2,1-b]thiazole-3-acetic acid hydrazide exhibited promising antimicrobial activities, indicating the compound's utility in developing new antimicrobial agents (Güzeldemirci & Küçükbasmacı, 2010).

Enzyme Inhibition for Medical Applications

Carbonic Anhydrase Inhibition for Cerebrovasodilation : Imidazothiadiazole derivatives have been investigated for their ability to inhibit carbonic anhydrase, leading to cerebrovasodilation. This research presents the compound's role in medical applications beyond anticancer and antimicrobial effects, highlighting its potential in treating conditions requiring enhanced cerebral blood flow (Barnish et al., 1980).

properties

IUPAC Name

N-butan-2-yl-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3OS/c1-3-11(2)19-16(22)8-14-10-23-17-20-15(9-21(14)17)12-4-6-13(18)7-5-12/h4-7,9-11H,3,8H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEADLCYMFVVFID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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